(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with indole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)(1H-indol-1-yl)methanone
- (4-Methoxyphenyl)(1H-indol-1-yl)methanone
- (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Uniqueness
(2,4-Dimethoxyphenyl)(1H-indol-1-yl)methanone is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
CAS No. |
201486-54-6 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-indol-1-ylmethanone |
InChI |
InChI=1S/C17H15NO3/c1-20-13-7-8-14(16(11-13)21-2)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-11H,1-2H3 |
InChI Key |
MEELFTLPMSEXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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